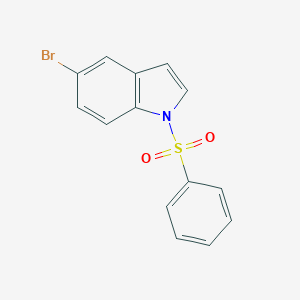

5-Bromo-1-(phenylsulfonyl)-1H-indole

描述

Synthesis Analysis

The synthesis of 5-Bromo-1-(phenylsulfonyl)-1H-indole and related compounds involves various chemical strategies. For example, one method involves the NBS-promoted reaction of 5-bromo-1H-indole with disulfides in DMF to achieve high yields at room temperature without the need for metal catalysts or other additives, indicating a straightforward and efficient synthesis approach (Gao Zhao-chan, 2013). Another example includes the synthesis of indole derivatives through reactions involving sulfonamide precursors, demonstrating the versatility of synthetic methods for functionalizing indole compounds (Stephen J. Wright & G. Gribble, 2023).

Molecular Structure Analysis

The molecular structure of 5-Bromo-1-(phenylsulfonyl)-1H-indole derivatives has been determined using techniques like X-ray crystallography, which reveal the orientation of the phenylsulfonyl substituent with respect to the indole ring system and provide insights into the molecular geometry and intermolecular interactions (J. Jasinski et al., 2009).

Chemical Reactions and Properties

Indole derivatives, including 5-Bromo-1-(phenylsulfonyl)-1H-indole, undergo various chemical reactions that highlight their reactivity and potential for further chemical modifications. For instance, these compounds can participate in regioselective C(sp2)-H dual functionalization, demonstrating their utility in synthetic chemistry for the development of complex molecules (K. Moriyama et al., 2015).

Physical Properties Analysis

The physical properties of 5-Bromo-1-(phenylsulfonyl)-1H-indole derivatives, such as crystal structure and thermal stability, have been studied extensively. These studies provide valuable information on the stability, crystallinity, and potential applications of these compounds (A. Barakat et al., 2017).

Chemical Properties Analysis

Research on the chemical properties of 5-Bromo-1-(phenylsulfonyl)-1H-indole focuses on understanding its reactivity, including electrophilic and nucleophilic sites, which are essential for predicting its behavior in chemical reactions and potential biological activity. Such studies are crucial for designing new molecules with desired properties and functions (Jing Leng & Hua-Li Qin, 2018).

科学研究应用

Anticancer Research

- Field : Biomedical Science

- Application : The compound has been synthesized and evaluated for its antiproliferative/cytotoxic activity against seven human cancer cell lines .

- Method : The compound was synthesized using a straightforward synthetic approach and then screened in vitro for antiproliferative/cytotoxic activity .

- Results : Some analogues of the compound showed better or comparable activity to that of cisplatin, a common chemotherapy drug. At the same time, the toxicity of these compounds on 3T3 cells was lower than that of cisplatin .

Antiviral Research

- Field : Virology

- Application : The compound has been investigated for its anti-coronavirus activity .

- Method : The compound was tested in vitro for its ability to inhibit the coronavirus .

- Results : The results of this research are not specified in the source .

Pharmaceutical Testing

- Field : Pharmaceutical Science

- Application : The compound is used for pharmaceutical testing .

- Method : The specific methods of application or experimental procedures are not specified in the source .

- Results : The outcomes of these tests are not specified in the source .

Synthesis of Novel Derivatives

- Field : Organic Chemistry

- Application : The compound has been used in the synthesis of novel 5-bromo derivatives of indole phytoalexins .

- Method : The compound was synthesized using a straightforward synthetic approach .

- Results : The synthesized compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines .

Synthesis of Pyrrolopyridine Derivatives

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of pyrrolopyridine derivatives .

- Method : The specific methods of application or experimental procedures are not specified in the source .

- Results : The outcomes of these syntheses are not specified in the source .

Synthesis of Carbaldehyde Derivatives

安全和危害

According to the safety data sheet, 5-Bromo-1-(phenylsulfonyl)-1H-indole is harmful if swallowed . It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-(benzenesulfonyl)-5-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKSXJWRFMTAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379892 | |

| Record name | 1-(Benzenesulfonyl)-5-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(phenylsulfonyl)-1H-indole | |

CAS RN |

118757-11-2 | |

| Record name | 1-(Benzenesulfonyl)-5-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)